7H-Thiazolo[5,4-e]benzotriazole

Organic field-effect transistors Electron mobility n-Type semiconductor

7H-Thiazolo[5,4-e]benzotriazole (CAS 211-28-9) is a fused thiazolo-benzotriazole heterocycle with molecular formula C₇H₄N₄S and molecular weight 176.20 g·mol⁻¹. The compound serves as the parent ring system for the thiazolobenzotriazole (TBZ) electron-acceptor building block, which is increasingly employed in donor–acceptor (D–A) type organic semiconductors.

Molecular Formula C7H4N4S
Molecular Weight 176.20 g/mol
CAS No. 211-28-9
Cat. No. B13960931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Thiazolo[5,4-e]benzotriazole
CAS211-28-9
Molecular FormulaC7H4N4S
Molecular Weight176.20 g/mol
Structural Identifiers
SMILESC1N=C2C=CC3=NN=NC3=C2S1
InChIInChI=1S/C7H4N4S/c1-2-5-7(12-3-8-5)6-4(1)9-11-10-6/h1-2H,3H2
InChIKeyUHYISDCXHNDRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Thiazolo[5,4-e]benzotriazole (CAS 211-28-9) Procurement Guide – Core Properties and Structural Identity


7H-Thiazolo[5,4-e]benzotriazole (CAS 211-28-9) is a fused thiazolo-benzotriazole heterocycle with molecular formula C₇H₄N₄S and molecular weight 176.20 g·mol⁻¹ [1]. The compound serves as the parent ring system for the thiazolobenzotriazole (TBZ) electron-acceptor building block, which is increasingly employed in donor–acceptor (D–A) type organic semiconductors. Its rigid, planar, electron-deficient structure and extended π-conjugation differentiate it from simpler benzotriazole or benzothiadiazole acceptors, directly impacting frontier orbital energies and charge-transport performance [2].

Why In-Class Benzothiadiazole Acceptors Cannot Substitute 7H-Thiazolo[5,4-e]benzotriazole in High-Performance Organic Electronics


Although benzothiadiazole (BT) is a ubiquitous electron-acceptor unit in organic semiconductors, the thiazolobenzotriazole (TBZ) core of 7H-Thiazolo[5,4-e]benzotriazole introduces an additional fused triazole ring with an extra imine nitrogen, which fundamentally alters the electronic structure [1]. This structural modification yields a shallower HOMO, deeper LUMO, narrower optical bandgap, and significantly lower contact resistance compared to BT, directly translating into quantitative differences in charge-carrier mobility, air stability, and device polarity that cannot be reproduced by simply substituting BT or other benzazole analogs [1].

Quantitative Differentiation Evidence for 7H-Thiazolo[5,4-e]benzotriazole (TBZ) vs. Closest Analogs – Data for Scientific Selection


TBZ-Based Oligomer Delivers 5.2× Higher Electron Mobility than BT-Based Analog in OFETs

In a head-to-head comparison of model oligomers with identical donor and linker units, the TBZ-centered NDI-TBZT-NDI achieved an electron mobility (μₑ) of 0.151 cm² V⁻¹ s⁻¹ after thermal annealing at 200 °C, whereas the BT-centered NDI-BTT-NDI reached only 0.0288 cm² V⁻¹ s⁻¹ under its optimal as-cast condition [1]. This represents a 5.2-fold improvement in electron mobility attributable solely to the central acceptor unit.

Organic field-effect transistors Electron mobility n-Type semiconductor

TBZ Acceptor Affords Deeper LUMO (–3.65 eV) and Shallower HOMO (–6.27 eV), Enabling Ambipolar Transport

Cyclic voltammetry of thin films revealed that NDI-TBZT-NDI exhibits a HOMO energy of –6.27 eV and a LUMO energy of –3.65 eV, compared to –6.45 eV (HOMO) and –3.49 eV (LUMO) for the BT-based NDI-BTT-NDI [1]. The 0.18 eV shallower HOMO and 0.16 eV deeper LUMO facilitated hole injection in addition to electron injection, converting the transistor from unipolar n-type (BT) to ambipolar (TBZ) with a hole mobility of 0.00134 cm² V⁻¹ s⁻¹.

Frontier orbital energy levels Ambipolar transistor Cyclic voltammetry

TBZ-Based OFET Retains 80% of Initial Electron Mobility After One Month in Air vs. 20% for BT-Based Device

Ambient stability testing of OFETs showed that after 30 days of storage under air, the TBZ-based NDI-TBZT-NDI retained 80% of its initial electron mobility, whereas the BT-based NDI-BTT-NDI decayed to only 20% of its initial value [1]. The superior air stability is attributed to the deeper LUMO of TBZ (–3.65 eV vs. –3.49 eV), which reduces undesirable reactions with atmospheric water and oxygen.

Air stability Operational lifetime Electron transport

TBZ Reduces Metal–Organic Contact Resistance by 12× Compared to BT at the Au Electrode Interface

Contact resistance (Rc) extracted by the transfer line method showed that as-cast films of NDI-TBZT-NDI exhibited an Rc of 1.33 × 10² kΩ cm, while as-cast NDI-BTT-NDI displayed 1.59 × 10³ kΩ cm [1]. Upon thermal annealing, the BT-based films degraded dramatically to >10⁶ kΩ cm, whereas TBZ-based films remained low at ~4 × 10² kΩ cm. The 12× lower contact resistance facilitates efficient charge injection from Au electrodes.

Contact resistance Charge injection Transfer line method

TBZ-Based Conjugated Polymer Achieves Record Hole Mobility of 3.22 cm² V⁻¹ s⁻¹, Surpassing All BBT-Family Acceptors

A dithiophene-thiadiazolobenzotriazole (SN/TBZ) copolymer, PSNVT-DTC8, achieved a hole mobility of 3.22 cm² V⁻¹ s⁻¹ in OFETs, which was explicitly reported as the highest value ever recorded for polymers based on benzobisthiadiazole (BBT) and its structural analogs [1]. This places TBZ-based polymers ahead of the entire BBT acceptor family in p-type performance.

High-mobility polymer Benzobisthiadiazole analogs Hole transport

Proven Application Scenarios for 7H-Thiazolo[5,4-e]benzotriazole (TBZ) – Evidence-Driven Selection for Procurement


High-Performance n-Type Organic Field-Effect Transistors (OFETs) for Flexible Displays and Logic Circuits

The TBZ acceptor delivers electron mobilities 5.2× higher than BT-based analogs (0.151 vs. 0.0288 cm² V⁻¹ s⁻¹) with ambipolar operation enabled by favorable HOMO/LUMO alignment [1]. This makes 7H-Thiazolo[5,4-e]benzotriazole the building block of choice for solution-processable n-type and ambipolar OFETs targeting flexible display backplanes and complementary logic.

Air-Stable n-Channel Organic Semiconductors Requiring Minimal Encapsulation

TBZ-based OFETs retain 80% of initial electron mobility after 30 days in ambient air, compared to 20% for BT-based devices [1]. This 4× stability advantage reduces or eliminates the need for hermetic encapsulation, lowering manufacturing cost and enabling lightweight, flexible electronics.

Low-Contact-Resistance Organic Thin-Film Transistors with Au Electrodes

The TBZ unit exhibits contact resistances as low as ~10² kΩ cm with Au source/drain electrodes, 12× lower than BT-based materials in as-cast films and orders of magnitude lower after annealing [1]. This compatibility with standard Au metallization simplifies device fabrication and improves charge injection efficiency without interfacial layers.

Record-High-Hole-Mobility p-Type Polymers for Next-Generation Organic Electronics

TBZ-based copolymers have achieved hole mobilities up to 3.22 cm² V⁻¹ s⁻¹, the highest among benzobisthiadiazole (BBT) family acceptors [2]. This performance benchmark positions TBZ as the leading acceptor core for p-type semiconducting polymers in high-speed organic circuits.

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